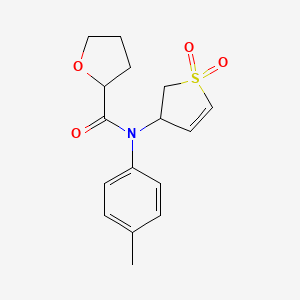

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)tetrahydrofuran-2-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methylphenyl)oxolane-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4S/c1-12-4-6-13(7-5-12)17(14-8-10-22(19,20)11-14)16(18)15-3-2-9-21-15/h4-8,10,14-15H,2-3,9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSRJBZMELHQYPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3CCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)tetrahydrofuran-2-carboxamide is a synthetic compound with potential biological activities. This article delves into its biological activity, including mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a dioxido-dihydrothiophene moiety, a tetrahydrofuran ring, and a p-tolyl group. This combination of functional groups contributes to its reactivity and interaction with biological targets.

Chemical Structure

| Component | Description |

|---|---|

| Dioxido-Dihydrothiophene | A heterocyclic structure with sulfur |

| Tetrahydrofuran | A five-membered cyclic ether |

| p-Tolyl Group | A para-substituted aromatic ring |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. The dioxido-dihydrothiophene ring is believed to play a crucial role in enzyme inhibition, while the p-tolyl group enhances binding affinity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains through mechanisms such as disrupting cell wall synthesis or inhibiting protein synthesis .

Antioxidant Properties

The compound has also been evaluated for its antioxidant activity. Antioxidants are crucial in mitigating oxidative stress in biological systems. The presence of the dioxido group may enhance its capacity to scavenge free radicals .

Cytotoxicity and Anticancer Potential

In vitro studies have explored the cytotoxic effects of this compound on cancer cell lines. Preliminary results suggest that it may induce apoptosis in certain cancer types, although further research is needed to elucidate the specific pathways involved .

Case Studies

- Antimicrobial Efficacy : A study assessed the antimicrobial activity of various derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that certain analogs exhibited higher potency than standard antibiotics, suggesting potential for development as new antimicrobial agents .

- Cytotoxicity Assays : In another investigation, the cytotoxic effects of this compound were tested against human cancer cell lines (e.g., HeLa and MCF-7). The compound showed significant dose-dependent cytotoxicity .

Research Findings Summary

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Effective against multiple bacterial strains |

| Antioxidant Activity | Significant free radical scavenging ability |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Q & A

Q. Advanced

- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite model binding poses with enzymes (e.g., kinases or GPCRs), prioritizing residues for mutagenesis studies .

- Pharmacophore modeling : Identifies essential interaction sites using software such as MOE or Phase .

- ADMET prediction : QSAR models in platforms like ADMET Predictor™ estimate bioavailability and toxicity .

Which analytical techniques are essential for characterizing this compound?

Q. Basic

- NMR spectroscopy : 1H/13C NMR confirms regiochemistry and purity (e.g., absence of rotamers in the amide bond) .

- FT-IR : Validates functional groups (e.g., C=O stretch at ~1670 cm⁻¹) .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular formula and isotopic patterns .

What challenges arise in resolving the compound’s crystal structure via X-ray crystallography?

Q. Advanced

- Crystal growth : Poor crystallization due to flexible tetrahydrofuran and thiophene rings requires vapor diffusion with mixed solvents (e.g., DCM/hexane) .

- Disorder modeling : Dynamic disorder in the p-tolyl group necessitates refinement with SHELXL or Olex2 .

- Data collection : Synchrotron radiation (λ = 0.7–1.0 Å) improves resolution for weakly diffracting crystals .

What biological targets are hypothesized for this compound based on structural analogs?

Q. Basic

- Kinases : The tetrahydrothiophene-dioxide group mimics ATP’s phosphate-binding region .

- GPCRs : The p-tolyl group may interact with hydrophobic pockets in serotonin or dopamine receptors .

- Epoxide hydrolases : Carboxamide moiety could act as a transition-state analog .

How can surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) elucidate target engagement?

Q. Advanced

- SPR : Immobilize the target protein on a sensor chip to measure real-time binding kinetics (ka/kd) and affinity (KD) .

- ITC : Quantifies enthalpy changes (ΔH) and stoichiometry (n) during binding, distinguishing specific vs. nonspecific interactions .

- Buffer optimization : Use low-ionic-strength buffers (e.g., 10 mM HEPES) to minimize nonspecific binding .

How can researchers resolve contradictions between computational predictions and experimental bioactivity data?

Q. Advanced

- Free-energy perturbation (FEP) : Refines docking poses by simulating ligand-protein dynamics (e.g., using Desmond or AMBER) .

- Mutagenesis studies : Validate predicted binding residues (e.g., Ala-scanning of catalytic sites) .

- Metabolite profiling : LC-MS/MS identifies off-target metabolites that may explain discrepancies .

How do structure-activity relationship (SAR) studies compare this compound to its analogs?

Q. Advanced

- Substituent variation : Replacing the p-tolyl group with electron-withdrawing groups (e.g., Cl or F) alters potency against COX-2 .

- Ring modifications : Replacing tetrahydrofuran with pyrrolidone reduces CNS penetration due to increased polarity .

- Bioisosteres : Sulfone-to-sulfonamide substitution improves metabolic stability in liver microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.